{6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine
Description
Systematic IUPAC Nomenclature and Isomerism Considerations
The IUPAC name 6-oxabicyclo[3.2.1]oct-3-en-2-ylmethanamine is derived from the compound’s bicyclic skeleton and functional groups. The prefix bicyclo[3.2.1] denotes a fused ring system with bridgehead carbons dividing the structure into three segments: a three-carbon bridge, a two-carbon bridge, and a one-carbon bridge. The term 6-oxa indicates the replacement of the sixth carbon atom in the bicyclo system with an oxygen heteroatom. The oct-3-en suffix specifies an eight-membered bicyclic system with a double bond between carbons 3 and 4, while 2-ylmethanamine designates a methanamine (-CH₂NH₂) substituent at position 2 of the bicyclo framework.
Isomerism in this compound arises from two primary factors:
- Stereoisomerism : The bridgehead carbons (positions 1, 2, and 5) and the methanamine substituent create four stereocenters, leading to potential enantiomers and diastereomers. The PubChem entry lists rac-[(1R,2S,5S)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine as a synonym, confirming the existence of a racemic mixture.
- Double-bond geometry : The oct-3-en moiety introduces rigidity, but no geometric (cis/trans) isomerism is possible due to the bicyclic system’s constraints.
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₈H₁₃NO | |
| Molecular weight | 139.19 g/mol | |
| IUPAC name | 6-oxabicyclo[3.2.1]oct-3-en-2-ylmethanamine | |
| Stereoisomerism | Four stereocenters (racemic mixture) |
Properties
Molecular Formula |
C8H13NO |
|---|---|
Molecular Weight |
139.19 g/mol |
IUPAC Name |
6-oxabicyclo[3.2.1]oct-3-en-2-ylmethanamine |
InChI |
InChI=1S/C8H13NO/c9-4-6-1-2-8-3-7(6)5-10-8/h1-2,6-8H,3-5,9H2 |
InChI Key |
HAUYIOUZZKSSMK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COC1C=CC2CN |
Origin of Product |
United States |
Preparation Methods
Dehydrogenation and Cyclization from Cyclohexanedione Derivatives
A foundational approach involves the dehydrogenation of 1,4-cyclohexanedione derivatives. As demonstrated in the enantiocontrolled synthesis of γ-substituted cyclohexenones, 1,4-cyclohexanedione monoethylene acetal undergoes a two-step protocol:
- Silyl Enol Ether Formation : Treatment with a silylating agent (e.g., TBSCl) yields the silyl enol ether.
- Oxidative Dehydrogenation : Oxidation with an IBX·MPO complex generates the enone intermediate.
For {6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine, analogous strategies could involve introducing the amine group post-cyclization. For example, reductive amination of a ketone precursor (e.g., 6-oxabicyclo[3.2.1]oct-3-en-2-one) using ammonia or a protected amine source may yield the target compound.
Asymmetric Transfer Hydrogenation (ATH)
The PMC study details the use of Noyori-I catalysts for enantioselective reduction of enones to allylic alcohols. Applying this to a bicyclic enone precursor (e.g., 1,4-dioxaspiro[4.5]dec-6-en-8-one) with (R,R)- or (S,S)-Noyori-I catalysts achieves enantiomeric excesses >90%. Subsequent functionalization of the alcohol to an amine could proceed via:
- Mitsunobu Reaction : Using DIAD, Ph3P, and a protected amine.
- Curtius Rearrangement : Converting a carboxylic acid to an isocyanate, followed by hydrolysis.
Functionalization of the Methanamine Group
Reductive Amination
A ketone intermediate (e.g., 6-oxabicyclo[3.2.1]oct-3-en-2-one) can undergo reductive amination with ammonium acetate or benzylamine. For example:
$$
\text{6-Oxabicyclo[3.2.1]oct-3-en-2-one} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{Target Compound}
$$
Yields depend on the steric environment of the ketone and the reducing agent.
Gabriel Synthesis
Introducing the amine via a phthalimide intermediate ensures regioselectivity. Alkylation of 6-oxabicyclo[3.2.1]oct-3-en-2-yl bromide with potassium phthalimide, followed by hydrazinolysis, affords the primary amine.
Stereochemical Control and Resolution
Chiral Auxiliaries
Temporary chiral auxiliaries (e.g., Evans oxazolidinones) can enforce stereochemistry during bicyclo[3.2.1]octene formation. After cyclization, the auxiliary is cleaved to reveal the amine.
Kinetic Resolution
Enzymatic resolution using lipases or esterases has been employed for racemic mixtures. For instance, Candida antarctica lipase B selectively acetylates one enantiomer, enabling separation.
Scalability and Process Optimization
Protecting Group Strategies
The ketal group in intermediates (e.g., 1,4-dioxaspiro[4.5]dec-6-en-8-ol) is critical for preventing undesired side reactions during functionalization. Acidic hydrolysis (e.g., HCl/THF) cleanly removes the ketal.
Solvent and Catalyst Screening
Biphasic systems (CH2Cl2/H2O) with phase-transfer catalysts (e.g., TBAC) improve reaction efficiency in asymmetric hydrogenations. Catalyst loading as low as 3 mol% achieves satisfactory turnover.
Analytical and Spectroscopic Characterization
Key data for the target compound include:
Chemical Reactions Analysis
Types of Reactions
rac-[(1R,2S,5S)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Organic Synthesis
{6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various transformations, making it a versatile building block in the development of novel compounds.
Medicinal Chemistry
Research indicates that this compound may exhibit significant biological activity, particularly through its interactions with enzymes and receptors. Its ability to selectively bind to specific molecular targets suggests potential therapeutic applications, paving the way for drug design and development.
Case Study: Biological Activity Investigation
In studies focusing on the interactions of {6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine with biological targets, researchers found that it could alter enzyme activities, suggesting its role as a lead compound in pharmacological research aimed at developing new therapeutics.
Potential Therapeutic Applications
The compound's structural characteristics suggest several potential therapeutic applications:
- Anticancer Research : Investigations into its ability to interact with kinase pathways could lead to the development of novel anticancer agents.
- Neurological Disorders : The binding affinity to specific receptors may provide insights into treatments for neurological conditions.
Case Study: Kinase Interaction
Recent studies have explored bifunctional compounds related to {6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine that target kinases through the ubiquitin-proteasome pathway, indicating its potential role in cancer treatment strategies .
Mechanism of Action
The mechanism by which rac-[(1R,2S,5S)-6-oxabicyclo[3.2.1]oct-3-en-2-yl]methanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of {6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine can be contextualized by comparing it to related bicyclic methanamine derivatives. Key differences arise from variations in ring size, heteroatom placement, and substituent groups, which influence physicochemical properties and applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Bicyclic Methanamine Derivatives
Key Observations
Ring Size and Heteroatom Effects :
- The bicyclo[3.2.1]octene core in the target compound provides a larger, more flexible framework compared to bicyclo[2.2.1]heptane derivatives (e.g., and ), which may enhance binding to biological targets .
- Replacement of oxygen with nitrogen (e.g., 8-azabicyclo in ) introduces basicity, altering solubility and interaction with biological receptors .
Substituent Influence :
- Cyclopropyl () and ethyl groups () increase steric bulk and hydrophobicity, impacting membrane permeability in bioactive molecules.
- The amine group in all compounds enables participation in hydrogen bonding, critical for pharmacological activity or synthetic derivatization.
Synthetic Utility: Oxygen-containing variants (e.g., 6-oxa, 7-oxa) are often synthesized via oxyallyl cation intermediates or cycloaddition reactions, as noted in . Azabicyclo derivatives () may require specialized reagents like cyclopropylamine for functionalization .
Pharmacological Relevance :
Biological Activity
{6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine, a bicyclic amine compound, has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a bicyclic skeleton with an oxygen atom, which influences its reactivity and interaction with biological targets.
- Molecular Formula : C8H15NO
- Molecular Weight : Approximately 155.24 g/mol
- Structural Characteristics : The presence of the oxabicyclo ring system contributes to its distinct chemical properties, allowing for various functionalization possibilities in organic synthesis.
The biological activity of {6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine is primarily attributed to its interactions with enzymes and receptors. The compound's unique structure enables it to selectively bind to specific molecular targets, modulating their activity and influencing biochemical pathways. This interaction is crucial for understanding its therapeutic potential.
Enzyme Interaction
Research indicates that {6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine may act as a cholinesterase inhibitor , making it a candidate for Alzheimer's disease treatment. The compound’s ability to inhibit cholinesterase can enhance acetylcholine levels, potentially improving cognitive function in affected individuals.
Case Studies
-
Cholinesterase Inhibition :
- A study demonstrated that derivatives of {6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine exhibited significant inhibition of cholinesterase enzymes, suggesting potential applications in neurodegenerative diseases.
- IC50 Values : The IC50 values for these compounds were found to be comparable to established cholinesterase inhibitors, indicating their efficacy.
-
Antimicrobial Activity :
- Preliminary investigations into the antimicrobial properties of {6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine showed moderate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
- Further studies are needed to quantify this activity and explore the underlying mechanisms.
Data Table: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of {6-Oxabicyclo[3.2.1]oct-3-en-2-yl}methanamine typically involves reactions that allow for modifications leading to various derivatives with potentially enhanced biological properties. Techniques such as continuous flow reactors may optimize these synthetic routes for larger-scale production.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
